42-(2-Tetrazolyl)rapamycin

Description

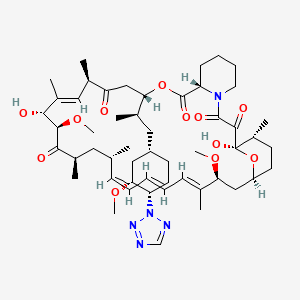

Structure

2D Structure

Properties

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURNHYDSJVLLPN-JUKNQOCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H79N5O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221877-56-1 | |

| Record name | (42S)-42-Deoxy-42-(2H-tetrazol-2-yl)rapamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221877-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 42-(2-Tetrazolyl)rapamycin: A Novel mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin is a semi-synthetic analog of rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus. As a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), this compound has garnered significant interest within the scientific community for its potential therapeutic applications in immunosuppression and oncology. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key quantitative data, and detailed experimental protocols.

Introduction

Rapamycin and its analogs, often referred to as "rapalogs," represent a critical class of therapeutic agents that function by inhibiting the mTOR signaling pathway. The mTOR protein kinase is a central regulator of cell growth, proliferation, metabolism, and survival, making it a prime target for drug development, particularly in the fields of cancer and immunology. This compound is a proagent compound of a rapamycin analog, distinguished by the substitution of a tetrazolyl group at the 42-position of the rapamycin macrocycle.[1] This modification is intended to modulate the compound's pharmacological properties. This document serves as a detailed resource for researchers and drug development professionals engaged in the study and application of this novel mTOR inhibitor.

Synthesis of this compound

The synthesis of this compound is detailed in United States Patent US 2008/0171763 A1, specifically in Example 1. The general synthetic scheme involves the chemical modification of the parent rapamycin molecule.

Experimental Protocol: Synthesis of this compound

-

Step 1: Activation of the C-42 Hydroxyl Group. The synthesis typically begins with the activation of the hydroxyl group at the C-42 position of rapamycin. This is often achieved by converting the hydroxyl group into a good leaving group, such as a triflate (trifluoromethanesulfonate).

-

Step 2: Nucleophilic Substitution with Tetrazole. The activated rapamycin intermediate is then reacted with tetrazole in the presence of a non-nucleophilic base. The tetrazole acts as a nucleophile, displacing the leaving group at the C-42 position to form the desired this compound. It is important to note that this reaction can lead to the formation of epimers at the C-42 position, which may require separation and purification.

A detailed, step-by-step protocol for a similar synthesis of 42-epi-(tetrazolyl)-rapamycin is described in United States Patent US 6,015,815. This patent outlines the use of 2,6-lutidine and trifluoromethanesulfonic anhydride (B1165640) for the activation step, followed by displacement with tetrazole.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound, like its parent compound rapamycin, exerts its biological effects by inhibiting the mTOR signaling pathway. This pathway is a complex network that responds to a variety of upstream signals, including growth factors, nutrients, and cellular energy status, to regulate key cellular processes.

The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes have different downstream targets and are differentially sensitive to rapamycin and its analogs.

-

mTORC1: This complex is acutely sensitive to rapamycin. It promotes cell growth and proliferation by phosphorylating key substrates such as S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are involved in protein synthesis.

-

mTORC2: This complex is generally considered to be less sensitive to acute rapamycin treatment but can be inhibited by prolonged exposure. mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and other kinases.

While specific data on the differential effects of this compound on mTORC1 and mTORC2 are not extensively available in the public domain, it is presumed to act primarily through the inhibition of mTORC1, similar to other rapalogs.

Signaling Pathway Diagram

Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2.

Quantitative Data

The primary quantitative data available for this compound pertains to its antiproliferative activity.

| Parameter | Value | Assay | Reference |

| IC50 | 3.3 nM | T-cell antiproliferative activity | MedChemExpress |

Experimental Protocols

T-Cell Proliferation Assay (General Protocol)

While the specific protocol used to derive the 3.3 nM IC50 value is not publicly detailed, a general protocol for assessing the antiproliferative effects of compounds on T-cells is provided below. This is a representative method and may require optimization for specific experimental conditions.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-cells are then purified from the PBMC population using negative selection kits.

-

Cell Proliferation Measurement:

-

CFSE Staining: Purified T-cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Stimulation: CFSE-labeled T-cells are seeded in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

Compound Treatment: The stimulated T-cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period of 3-5 days to allow for cell proliferation.

-

Flow Cytometry Analysis: After incubation, the cells are harvested and analyzed by flow cytometry. The dilution of the CFSE dye is measured to quantify the extent of cell proliferation in the presence of the compound.

-

-

Data Analysis: The percentage of proliferating cells is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Experimental Workflow Diagram

Caption: A typical workflow for a T-cell proliferation assay.

Conclusion and Future Directions

This compound is a potent inhibitor of mTOR with demonstrated antiproliferative activity against T-cells. Its unique chemical structure suggests the potential for altered pharmacokinetic and pharmacodynamic properties compared to rapamycin. However, a comprehensive understanding of this compound is currently limited by the lack of publicly available data on its in vivo efficacy, detailed pharmacokinetic profile, and its precise effects on the mTORC1 and mTORC2 complexes.

Future research should focus on:

-

Elucidating the in vivo efficacy of this compound in relevant animal models of cancer and autoimmune diseases.

-

Conducting detailed pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Performing biochemical and cellular assays to directly compare the inhibitory activity of this compound on mTORC1 and mTORC2.

Such studies will be crucial in determining the full therapeutic potential of this novel rapamycin analog and its suitability for further clinical development.

References

An In-depth Technical Guide to the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin and Related mTOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 42-(2-Tetrazolyl)rapamycin, a synthetic analog of rapamycin (B549165), and other well-characterized rapalogs such as sirolimus (rapamycin), temsirolimus (B1684623), and everolimus (B549166). These macrolide compounds are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival. This document details the molecular interactions, signaling pathways, and cellular consequences of mTOR inhibition by these agents. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to support further research and development in this area.

Introduction to this compound and the Rapalog Class

This compound is a semi-synthetic derivative of rapamycin, identified as a proagent compound in patent literature.[1] It belongs to the class of molecules known as "rapalogs," which are structurally related to rapamycin and share a common mechanism of action. Rapamycin was initially discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus and was later found to possess potent immunosuppressive and anti-proliferative properties. Temsirolimus and everolimus are other prominent rapalogs that have been developed for clinical use, primarily in oncology and transplant medicine.

The primary molecular target of rapalogs is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that plays a central role in regulating fundamental cellular processes. mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapalogs are highly specific inhibitors of mTORC1.

The Core Mechanism of Action: Allosteric Inhibition of mTORC1

The mechanism of action of this compound and other rapalogs is not a direct inhibition of the mTOR kinase domain. Instead, it involves a unique allosteric mechanism mediated by an intracellular receptor, the FK506-binding protein 12 (FKBP12).

The process can be summarized in the following steps:

-

Cellular Entry and Binding to FKBP12: As lipophilic macrolides, rapalogs can diffuse across the cell membrane into the cytoplasm. Once inside, they bind with high affinity to the ubiquitously expressed immunophilin, FKBP12.[2][3] This binding event itself does not significantly alter the enzymatic (prolyl isomerase) activity of FKBP12.

-

Formation of the Ternary Complex: The resulting rapalog-FKBP12 complex acts as the functional inhibitor. This binary complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a region distinct from the catalytic kinase domain. This creates a stable ternary complex consisting of the rapalog, FKBP12, and mTOR.[4]

-

Allosteric Inhibition of mTORC1: The formation of this ternary complex induces a conformational change in mTORC1, which allosterically inhibits its kinase activity. This inhibition is highly specific to mTORC1, as the FRB domain in mTORC2 is generally inaccessible to the rapalog-FKBP12 complex. The inhibition prevents mTORC1 from phosphorylating its downstream substrates.

Downstream Signaling Pathways Affected by mTORC1 Inhibition

The inhibition of mTORC1 by this compound and its analogs disrupts several critical signaling pathways that control cell growth, proliferation, and metabolism. The two most well-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

Inhibition of Protein Synthesis:

-

p70S6K: In its active state, mTORC1 phosphorylates and activates p70S6K. Activated p70S6K, in turn, phosphorylates the 40S ribosomal protein S6 and other components of the translational machinery, leading to an increase in the translation of mRNAs that encode for ribosomal proteins and elongation factors. Inhibition of mTORC1 by rapalogs prevents the phosphorylation and activation of p70S6K, thereby suppressing protein synthesis and cell growth.

-

4E-BP1: mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This dissociation allows eIF4E to form the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNAs that are critical for cell proliferation. When mTORC1 is inhibited, 4E-BP1 remains hypophosphorylated and bound to eIF4E, thus inhibiting the translation of these key mRNAs.[5]

-

-

Inhibition of Angiogenesis:

-

mTORC1 can regulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes angiogenesis by upregulating the expression of Vascular Endothelial Growth Factor (VEGF). By inhibiting mTORC1, rapalogs can decrease the production of VEGF, leading to an anti-angiogenic effect.

-

-

Induction of Autophagy:

-

mTORC1 acts as a negative regulator of autophagy, a cellular process for the degradation of cellular components. Inhibition of mTORC1 by rapalogs can induce autophagy.

-

Quantitative Data on Rapalogs

The following tables summarize key quantitative data for rapamycin and its clinically relevant analogs, temsirolimus and everolimus. While specific data for this compound is not publicly available, its activity is expected to be within a similar range to these compounds.

Table 1: In Vitro mTOR Inhibition

| Compound | Assay Type | IC50 | Reference(s) |

| Rapamycin | Cell-free mTOR kinase assay | 1.74 µM | [6] |

| Temsirolimus | Cell-free mTOR kinase assay | 1.76 µM | [6][7][8] |

| Everolimus | Cell-free mTOR kinase assay | 1.6-2.4 nM | [9] |

Table 2: Cellular Anti-proliferative Activity

| Compound | Cell Line | Assay Type | IC50 | Reference(s) |

| Temsirolimus | SKBr3 (Breast Cancer) | Proliferation Assay | 1.6 nM | [10] |

| Temsirolimus | BT474 (Breast Cancer) | Proliferation Assay | 4.3 nM | [10] |

| Temsirolimus | A498 (Kidney Cancer) | MTT Assay | 0.35 µM | [6] |

| Everolimus | MCF-7 (Breast Cancer) | Proliferation Assay | 200 nM | [11] |

Table 3: Binding Affinities

| Compound | Binding Partner | Assay Type | Kd / Ki | Reference(s) |

| Rapamycin | FKBP12 | Fluorescence Polarization | Ki in nM to low µM range | [3] |

| Rapamycin-FKBP12 Complex | FRB domain of mTOR | Fluorescence Polarization | Kd = 12 ± 0.8 nM | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR by quantifying the phosphorylation of a specific substrate.

-

Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.

-

Principle: Immunoprecipitated or recombinant mTOR is incubated with a substrate (e.g., a recombinant fragment of p70S6K or 4E-BP1) and ATP. The extent of substrate phosphorylation is then measured, typically using an ELISA-based method with a phospho-specific antibody or by detecting radiolabeled ATP incorporation.

-

Protocol Outline:

-

mTOR Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).

-

Kinase Reaction: Incubate the immunoprecipitated mTORC1 with the test compound (e.g., this compound) at various concentrations.

-

Add the substrate (e.g., recombinant p70S6K) and ATP (can be [γ-³²P]ATP for radioactive detection or cold ATP for ELISA-based detection) to initiate the reaction.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Detection:

-

ELISA-based: Stop the reaction and detect the phosphorylated substrate using a phospho-specific primary antibody and a labeled secondary antibody.

-

Radiometric: Stop the reaction, separate the proteins by SDS-PAGE, and detect the radiolabeled substrate by autoradiography.

-

-

Western Blot Analysis of Downstream Substrate Phosphorylation

This method is used to assess the in-cell activity of mTORC1 by measuring the phosphorylation status of its downstream targets, p70S6K and 4E-BP1.

-

Objective: To determine if a compound inhibits mTORC1 signaling in intact cells.

-

Principle: Cells are treated with the test compound, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated and total forms of p70S6K and 4E-BP1.

-

Protocol Outline:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the mTOR inhibitor for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.

-

Objective: To determine the effect of an mTOR inhibitor on the proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the mTOR inhibitor.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

-

Conclusion

This compound, as a member of the rapalog class of mTOR inhibitors, is presumed to exert its anti-proliferative effects through the well-established mechanism of forming a ternary complex with FKBP12 and the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1. This inhibition disrupts downstream signaling pathways crucial for protein synthesis, cell growth, and angiogenesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this and other mTOR-targeting therapeutic agents. Further preclinical studies are warranted to fully characterize the specific pharmacological profile of this compound.

References

- 1. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Everolimus induces Met inactivation by disrupting the FKBP12/Met complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Temsirolimus | mTOR | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Biological Activity of 42-(2-Tetrazolyl)rapamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, a semi-synthetic derivative of rapamycin (B549165), demonstrates potent immunosuppressive properties. This document provides a comprehensive overview of its biological activity, focusing on its mechanism of action as an mTOR inhibitor. Detailed experimental protocols for assessing its immunosuppressive and mTOR inhibitory effects are presented, alongside a quantitative summary of its activity. Signaling pathway diagrams and experimental workflows are included to visually articulate the core concepts. While preclinical and clinical data for this specific analog are limited in publicly accessible literature, this guide consolidates the available information, primarily from patent literature, and provides a framework for its further investigation and development.

Introduction

Rapamycin (also known as sirolimus) is a macrolide compound with well-established immunosuppressive and anti-proliferative activities. Its mechanism of action involves the formation of a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase crucial for cell growth, proliferation, and survival. The clinical utility of rapamycin, however, can be accompanied by unfavorable pharmacokinetic properties and side effects. This has prompted the development of rapamycin analogs, or "rapalogs," with potentially improved therapeutic profiles. This compound is one such analog, modified at the C42 position with a tetrazole group. This modification is intended to modulate the compound's physicochemical and pharmacokinetic properties while retaining its core biological activity.

Mechanism of Action: mTOR Inhibition

Like its parent compound, this compound is a specific inhibitor of mTOR. The mTOR protein is a central component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1 , which is sensitive to acute rapamycin treatment, plays a key role in integrating signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, lipid synthesis, and autophagy.

-

mTORC2 , which is generally considered insensitive to acute rapamycin treatment but can be inhibited by prolonged exposure, is involved in regulating cell survival and cytoskeletal organization.

The binding of the this compound-FKBP12 complex to the FKBP12-Rapamycin Binding (FRB) domain of mTOR leads to the inhibition of mTORC1 signaling. This blockade prevents the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of cell growth and proliferation.

Signaling Pathway Diagram

Caption: The mTORC1 signaling pathway and the inhibitory action of the this compound-FKBP12 complex.

Quantitative Biological Activity

The primary available data on the biological activity of this compound comes from patent literature, specifically focusing on its immunosuppressive effects as determined by the human mixed lymphocyte reaction (MLR) assay.

| Compound | IC50 (nM) in Human MLR Assay |

| Rapamycin | 0.27 |

| 42-Epi-(tetrazolyl)-rapamycin (less polar isomer) | 0.25 |

| 42-Epi-(tetrazolyl)-rapamycin (more polar isomer) | 0.86 |

| 40-epi-N-[2'-pyridone]-rapamycin | 1.9 |

| 40-epi-N-[4'-pyridone]-rapamycin | 0.5 |

Data extracted from U.S. Patent 6,015,815.

The data indicates that the less polar isomer of 42-Epi-(tetrazolyl)-rapamycin exhibits immunosuppressive potency comparable to that of rapamycin in the human MLR assay.

Experimental Protocols

Human Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the in vitro immunosuppressive activity of a compound by measuring its ability to inhibit the proliferation of T-cells in response to allogeneic stimulation.

Objective: To determine the concentration of this compound required to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) by 50% (IC50) in a one-way mixed lymphocyte reaction.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Mitomycin C

-

This compound

-

Rapamycin (as a control)

-

96-well flat-bottom culture plates

-

³H-thymidine

-

Scintillation counter

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from the peripheral blood of two healthy donors by density gradient centrifugation using Ficoll-Paque PLUS.

-

Preparation of Stimulator and Responder Cells:

-

Responder Cells: PBMCs from one donor are used as responder cells.

-

Stimulator Cells: PBMCs from the second donor are treated with Mitomycin C to inhibit their proliferation, serving as stimulator cells.

-

-

Assay Setup:

-

Plate the responder cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

-

Add the mitomycin C-treated stimulator cells at a density of 1 x 10⁵ cells/well.

-

Add serial dilutions of this compound or rapamycin to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Measurement:

-

On day 5, pulse each well with 1 µCi of ³H-thymidine.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporation of ³H-thymidine using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Workflow Diagram for Human MLR Assay

Caption: Experimental workflow for the Human Mixed Lymphocyte Reaction (MLR) assay.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition by a test compound.

Objective: To determine the in vitro inhibitory activity of this compound on mTOR kinase.

Materials:

-

Recombinant active mTOR enzyme

-

Inactive recombinant 4E-BP1 or p70S6K as a substrate

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

This compound

-

Rapamycin (as a control)

-

ADP-Glo™ Kinase Assay kit or similar

-

384-well plates

-

Plate reader

Procedure:

-

Assay Setup: In a 384-well plate, add the kinase assay buffer.

-

Compound Addition: Add serial dilutions of this compound or rapamycin. Include a vehicle control.

-

Enzyme and Substrate Addition: Add the recombinant mTOR enzyme and the inactive substrate (e.g., 4E-BP1).

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. The luminescence signal is proportional to the amount of ADP and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of mTOR inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Workflow Diagram for In Vitro mTOR Kinase Assay

Caption: Experimental workflow for a typical in vitro mTOR kinase assay.

Preclinical and Clinical Data

As of the current date, there is a lack of publicly available preclinical and clinical data specifically for this compound or its synonym, Taltorolimus. The development status of this compound is not clear from the available scientific literature and clinical trial registries. Further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in animal models and human subjects, is required to ascertain its therapeutic potential.

Conclusion

This compound is a potent immunosuppressive agent that, based on its structural similarity to rapamycin and its activity in the human MLR assay, is presumed to function as an mTOR inhibitor. The available data suggests that its less polar isomer has an in vitro potency comparable to rapamycin. However, a comprehensive understanding of its biological activity is hampered by the limited availability of public data, particularly concerning its direct mTOR inhibitory activity and its in vivo properties. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this promising rapamycin analog. Future studies should focus on elucidating its precise mTOR inhibition profile, its pharmacokinetic and pharmacodynamic characteristics, and its efficacy and safety in relevant preclinical models to fully evaluate its potential as a therapeutic agent.

42-(2-Tetrazolyl)rapamycin: A Technical Guide to a Rapamycin Analog Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, clinically known as temsirolimus (B1684623), is a semi-synthetic derivative of rapamycin (B549165) and a key prodrug in the class of mTOR inhibitors. Its structural modification at the C42-hydroxyl position enhances solubility and stability, allowing for intravenous administration. Following administration, temsirolimus is metabolized to its active form, sirolimus (rapamycin), which potently inhibits the mammalian target of rapamycin (mTOR), a crucial kinase in cellular signaling pathways that regulate cell growth, proliferation, and survival. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, mechanism of action, conversion to sirolimus, and relevant experimental protocols for its characterization.

Introduction

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent inhibitor of mTOR.[1] However, its poor aqueous solubility and chemical instability have posed challenges for its clinical development.[2] To overcome these limitations, analogs have been developed, with this compound (temsirolimus) being a prominent example.[3] By esterifying the C42-hydroxyl group of rapamycin, temsirolimus exhibits improved solubility and stability, rendering it suitable for intravenous formulation.[3]

Temsirolimus acts as a prodrug, undergoing conversion in the body to the active metabolite, sirolimus.[4] Both temsirolimus and sirolimus then form a complex with the intracellular protein FKBP-12. This complex subsequently binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3] This mechanism of action has established temsirolimus as an important therapeutic agent, particularly in oncology.

Chemical Synthesis

The synthesis of this compound from rapamycin involves the selective esterification of the C42-hydroxyl group. A general synthetic scheme is outlined below.

Simplified Synthesis Protocol

A common synthetic route involves the activation of the C42-hydroxyl group of rapamycin, followed by displacement with the tetrazole moiety.[2]

-

Activation of Rapamycin: Rapamycin is dissolved in a suitable organic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78°C). A hindered base (e.g., 2,6-lutidine or diisopropylethylamine) is added, followed by the addition of an activating agent such as trifluoromethanesulfonic anhydride. This reaction converts the C42-hydroxyl group into a good leaving group (triflate).

-

Nucleophilic Substitution: The activated rapamycin intermediate is then reacted with 1H-tetrazole in the presence of a base like diisopropylethylamine. This results in the displacement of the triflate group and the formation of the tetrazolyl ester at the C42 position.

-

Purification: The resulting product, this compound, is then purified from the reaction mixture using chromatographic techniques, such as flash column chromatography, to yield the final product.

Mechanism of Action and Conversion to Sirolimus

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[5][6] Temsirolimus, through its conversion to sirolimus, primarily inhibits mTORC1.[7] mTORC1 integrates signals from various upstream pathways, including growth factors (e.g., insulin, IGF-1) and nutrients (e.g., amino acids), to regulate key cellular processes such as protein synthesis, cell growth, and autophagy.[6][8]

The canonical mTORC1 signaling pathway is depicted in the diagram below.

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound (temsirolimus).

Conversion of Temsirolimus to Sirolimus

Temsirolimus is a prodrug that is converted to its active metabolite, sirolimus, in the body.[4] This conversion is primarily mediated by carboxyesterases present in the blood and liver, which hydrolyze the ester bond at the C42 position.[4] Additionally, both temsirolimus and sirolimus are substrates for the cytochrome P450 3A4 (CYP3A4) enzyme system, which is responsible for further metabolism.[2][9] The conversion of temsirolimus to sirolimus is a critical step for its pharmacological activity.

The following diagram illustrates the conversion process.

Caption: Conversion of this compound to its active metabolite, sirolimus.

Quantitative Data

The pharmacokinetic properties of temsirolimus and its active metabolite, sirolimus, have been characterized in several clinical studies. A summary of key pharmacokinetic parameters following intravenous administration of temsirolimus is presented below.

Table 1: Comparative Pharmacokinetic Parameters of Temsirolimus and Sirolimus in Adult Patients

| Parameter | Temsirolimus | Sirolimus (from Temsirolimus) | Reference(s) |

| Cmax (ng/mL) | Varies with dose (e.g., ~2500 for 175 mg) | Varies with dose (e.g., ~100 for 75 mg) | [10][11] |

| Tmax (hr) | At the end of infusion | 2 - 6 | [10] |

| t½ (hr) | ~14 - 24 | ~50 - 60 | [10] |

| AUC (ng·hr/mL) | Dose-dependent | Dose-dependent | [10][11] |

| Metabolic Ratio (AUCsir/AUCtem) | N/A | Varies (measure of conversion) | [11] |

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability and are influenced by factors such as dose and co-administered drugs.[4][11]

Table 2: Stability of Temsirolimus Infusion Solution (100 mg/L in 0.9% Sodium Chloride)

| Storage Condition | % Remaining after 24 hours | Reference |

| 4°C, protected from light | ~99% | |

| 20°C, protected from light | ~98.4% | |

| 20°C, room light exposure | 92.5% |

Experimental Protocols

Quantification of Temsirolimus and Sirolimus by HPLC-MS/MS

This protocol outlines a general method for the simultaneous quantification of temsirolimus and sirolimus in whole blood.

Experimental Workflow:

Caption: Workflow for the quantification of temsirolimus and sirolimus by HPLC-MS/MS.

Methodology:

-

Sample Preparation: Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

-

Protein Precipitation: To release the drugs from blood cells and precipitate proteins, a solution of methanol (B129727) and zinc sulfate (B86663) is added to the whole blood sample. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant is then subjected to solid-phase extraction (SPE) for further purification and concentration of the analytes.

-

HPLC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.[10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate temsirolimus and sirolimus.[10]

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization) and specific precursor-to-product ion transitions are monitored for temsirolimus, sirolimus, and an internal standard for accurate quantification.

Assessment of mTORC1 Inhibition by Western Blotting

This protocol describes a method to assess the inhibitory effect of temsirolimus on the mTORC1 signaling pathway by measuring the phosphorylation status of a key downstream effector, p70 S6 Kinase (S6K).

Experimental Workflow:

Caption: Workflow for Western blot analysis of mTORC1 pathway inhibition.

Methodology:

-

Cell Culture and Treatment: A suitable cell line is cultured and treated with varying concentrations of temsirolimus for a specified duration.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of S6K (e.g., anti-phospho-p70 S6K (Thr389)) and the total S6K protein.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensities are quantified, and the level of phosphorylated S6K is normalized to the total S6K to determine the extent of mTORC1 inhibition.

Conclusion

This compound (temsirolimus) represents a successful prodrug strategy to overcome the pharmaceutical limitations of rapamycin. Its enhanced solubility and stability have enabled its development as an intravenous therapeutic agent. Through its conversion to the active metabolite sirolimus, temsirolimus effectively inhibits the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation. This technical guide has provided a comprehensive overview of the synthesis, mechanism of action, and analytical methodologies for this compound, offering a valuable resource for researchers and professionals in the field of drug development. Further research into the nuances of its metabolism and the development of novel analogs continues to be an active area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Temsirolimus | C56H87NO16 | CID 6918289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 5. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 8. In vitro metabolic study of temsirolimus: preparation, isolation, and identification of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatogram Detail [sigmaaldrich.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Simultaneous online SPE-HPLC-MS/MS analysis of docetaxel, temsirolimus and sirolimus in whole blood and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 42-(2-Tetrazolyl)rapamycin: An In-Depth Technical Guide

Disclaimer: Publicly available preclinical data for the specific compound 42-(2-Tetrazolyl)rapamycin is limited. This document provides a comprehensive overview based on the well-established preclinical profile of its parent compound, rapamycin (B549165), and its analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundational guide to the anticipated biological activities and investigational pathways for this class of compounds.

Introduction

This compound is a semi-synthetic derivative of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Rapamycin and its analogs, often referred to as "rapalogs," are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival. The modification at the C-42 position of the rapamycin core structure is a common strategy to enhance pharmacokinetic properties and therapeutic profiles. This guide summarizes the expected preclinical characteristics of this compound, drawing from the extensive body of research on rapamycin and its derivatives.

Mechanism of Action: mTOR Inhibition

The primary mechanism of action for rapamycin and its analogs is the inhibition of the mTOR signaling pathway. This process is initiated by the formation of a complex between the rapalog and the intracellular receptor FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2]

Signaling Pathway Diagram:

Caption: The mTOR signaling pathway and the inhibitory action of a rapamycin analog.

In Vitro Studies

Based on the known activities of rapamycin and its analogs, this compound is expected to exhibit potent antiproliferative and anti-angiogenic effects in various in vitro models.

Antiproliferative Activity

Rapalogs have demonstrated cytostatic effects in a wide range of cancer cell lines. The antiproliferative activity is typically assessed using assays such as the MTT or XTT assay.

Table 1: Representative Antiproliferative Activity of Rapamycin Analogs in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | MTT | ~1-10 | [3] |

| PC-3 | Prostate Cancer | MTT | ~5-20 | [4] |

| U87MG | Glioblastoma | MTT | ~10-50 | [3] |

| HCT116 | Colon Cancer | MTT | ~2-15 | [4] |

Experimental Protocol: MTT Assay for Cell Proliferation

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-Angiogenic Activity

Rapalogs can inhibit angiogenesis by affecting both endothelial cells and pericytes. This is often evaluated through tube formation assays.

Table 2: Representative Anti-Angiogenic Activity of Rapamycin

| Cell Type | Assay | Effect | Concentration | Reference |

| HUVEC | Tube Formation | 45% inhibition | Not Specified | [5][6] |

| HRP | Proliferation | IC50 = 423 ng/mL | 0.005-1 µg/mL | [5] |

Experimental Protocol: Endothelial Cell Tube Formation Assay

-

Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

-

Incubation: The plates are incubated for 6-18 hours to allow for the formation of capillary-like structures.

-

Imaging and Analysis: The formation of tubular networks is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points.

In Vivo Studies

Preclinical in vivo studies are crucial for evaluating the efficacy and safety of novel rapamycin analogs. These studies typically involve rodent models of various diseases.

Anticancer Efficacy in Xenograft Models

The antitumor activity of rapalogs is commonly assessed in immunodeficient mice bearing human tumor xenografts.

Table 3: Representative In Vivo Efficacy of Rapamycin in Xenograft Models

| Xenograft Model | Treatment | Effect | Reference |

| Pancreatic Neuroendocrine Tumor (RIP-Tag2) | Rapamycin | Extended survival from 16.7 to 22.7 weeks | [7] |

| Osteosarcoma (U2OS) | XL388 (mTORC1/2 inhibitor) | Inhibition of tumor growth | [8] |

Experimental Workflow: Xenograft Tumor Model Study

Caption: A typical workflow for evaluating the in vivo efficacy of a rapamycin analog.

Immunosuppressive Activity

Rapamycin and its analogs are potent immunosuppressants. Their efficacy in this regard is often tested in models of organ transplantation or autoimmune disease.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of rapamycin is characterized by a long half-life and significant inter-patient variability.[9] Modifications at the C-42 position, such as the introduction of a tetrazole group, are intended to modulate properties like solubility and metabolic stability, potentially leading to a more favorable pharmacokinetic profile.

Table 4: General Pharmacokinetic Parameters of Rapamycin

| Parameter | Value | Species | Reference |

| Bioavailability | ~14-20% | Human | |

| Half-life | ~60 hours | Human | [9] |

| Metabolism | Primarily via CYP3A4 | Human |

Preclinical toxicology studies for rapamycin have revealed potential side effects, including myelosuppression, hyperlipidemia, and glucose intolerance. A comprehensive toxicology program for this compound would be required to establish its safety profile.

Synthesis

The synthesis of this compound involves the modification of the C-42 hydroxyl group of rapamycin. A general synthetic scheme is outlined below.

Synthetic Scheme:

Caption: A generalized synthetic route to this compound.

A representative procedure involves the conversion of the C-42 hydroxyl group of rapamycin to a trifluoromethanesulfonate (B1224126) leaving group, followed by displacement with tetrazole in the presence of a non-nucleophilic base.

Conclusion

While specific preclinical data for this compound are not extensively available in the public domain, the well-documented activities of its parent compound, rapamycin, and other C-42 modified analogs provide a strong foundation for its expected biological profile. It is anticipated that this compound will act as a potent mTORC1 inhibitor, exhibiting significant antiproliferative, anti-angiogenic, and immunosuppressive properties. Further preclinical development will be necessary to fully characterize its efficacy, pharmacokinetic, and safety profiles and to determine its therapeutic potential.

References

- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anti-angiogenic properties of rapamycin on human retinal pericytes in an in vitro model of neovascular AMD via inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Survival Benefit With Proapoptotic Molecular and Pathologic Responses From Dual Targeting of Mammalian Target of Rapamycin and Epidermal Growth Factor Receptor in a Preclinical Model of Pancreatic Neuroendocrine Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-cancer activity of the mTORC1/2 dual inhibitor XL388 in preclinical osteosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA2303934C - Tetrazole-containing rapamycin analogs with shortened half-lives - Google Patents [patents.google.com]

- 8. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6015815A - Tetrazole-containing rapamycin analogs with shortened half-lives - Google Patents [patents.google.com]

An In-depth Technical Guide on 42-(2-Tetrazolyl)rapamycin and mTOR Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology and other therapeutic areas. Rapamycin and its analogs, known as rapalogs, are potent inhibitors of the mTORC1 complex. This technical guide provides a detailed overview of the mTOR pathway, the mechanism of action of rapalogs, and a specific focus on the synthetic analog 42-(2-Tetrazolyl)rapamycin. While quantitative preclinical data for this compound is not publicly available, this guide furnishes comprehensive data on related, well-characterized rapalogs—rapamycin, temsirolimus, and everolimus—to serve as a comparative benchmark. Furthermore, detailed experimental protocols for assessing mTOR inhibition and molecular interactions are provided to facilitate research and development in this domain.

The mTOR Signaling Pathway

The mTOR kinase is a central component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, energy levels, and cellular stress.

-

mTORC1: Comprised of mTOR, Raptor, and GβL, mTORC1 is sensitive to rapamycin and primarily regulates cell growth by promoting anabolic processes such as protein and lipid synthesis. Key downstream effectors of mTORC1 include the S6 kinases (S6K1 and S6K2) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs). Phosphorylation of these targets by mTORC1 leads to increased mRNA translation and ribosome biogenesis.

-

mTORC2: This complex, which includes mTOR, Rictor, GβL, and Sin1, is generally considered insensitive to acute rapamycin treatment. mTORC2 plays a crucial role in cell survival and cytoskeletal organization by phosphorylating and activating kinases such as Akt.

The intricate network of the mTOR pathway is a key area of investigation for therapeutic intervention in various diseases, most notably cancer, where its dysregulation is a frequent occurrence.

Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of rapalogs.

This compound and Other Rapalogs

Rapamycin and its analogs are macrocyclic lactones that act as allosteric inhibitors of mTORC1. Their mechanism of action involves the formation of a ternary complex with the intracellular protein FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This complex sterically hinders the interaction of mTORC1 with its downstream substrates.

This compound

This compound is a synthetic derivative of rapamycin, characterized by the substitution of a tetrazole group at the 42-hydroxyl position. Information regarding this specific compound is primarily found within patent literature (e.g., US 20080171763 A1, US6015815A), where it is described as a "proagent compound" or an intermediate in the synthesis of other rapamycin analogs. The synthesis involves the activation of the C-42 hydroxyl group of rapamycin, followed by displacement with tetrazole.

Unfortunately, publicly accessible preclinical studies detailing the quantitative biological activity of this compound, such as its IC50 for mTOR inhibition or its binding affinity for FKBP12, are not available at the time of this writing. The patent documents allude to in vitro assays for immunosuppressive activity but do not provide specific quantitative data.

Comparative Quantitative Data of Well-Characterized Rapalogs

To provide a framework for understanding the potential activity of this compound, the following tables summarize key quantitative data for rapamycin, temsirolimus, and everolimus.

Table 1: In Vitro mTOR Inhibition

| Compound | Assay Type | Cell Line / System | IC50 | Citation |

| Rapamycin | mTOR activity | HEK293 cells | ~0.1 nM | [1] |

| Rapamycin | IL-2-induced S6K activation | T cell line | 0.05 nM | [2] |

| Temsirolimus | mTOR kinase activity | Cell-free | 1.76 µM | [3] |

| Temsirolimus | mTOR pathway inhibition | A549 cells | 0.08 nM | [4] |

| Everolimus | mTOR inhibition (FKBP12) | Cell-free | 1.6-2.4 nM | [5] |

| Everolimus | Cell proliferation | SCCOHT-CH-1 cells | 20.45 ± 0.271 μM | [6] |

| Everolimus | Cell proliferation | COV434 cells | 33.19 ± 0.436 μM | [6] |

Table 2: FKBP12 Binding Affinity

| Compound | Parameter | Value | Citation |

| Rapamycin | Kd | 0.2 nM | [7] |

| Rapamycin-FKBP12 complex binding to FRB | Kd | 12 ± 0.8 nM | [8] |

| Temsirolimus | Binding to FKBP | High Affinity | [9] |

| Everolimus | Reduced affinity to FKBP12/12.6 compared to Sirolimus | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of mTOR inhibitors.

Synthesis of 42-Epi-(tetrazolyl)-rapamycin

The following protocol is adapted from patent literature (e.g., US6015815A) for the synthesis of tetrazole-containing rapamycin analogs.

Materials:

-

Rapamycin

-

Dichloromethane (B109758) (anhydrous)

-

2,6-Lutidine

-

Trifluoromethanesulfonic anhydride

-

Isopropyl acetate

-

Diisopropylethylamine (DIEA)

-

1H-Tetrazole

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Water

-

Brine

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Activation of C-42 Hydroxyl Group:

-

Dissolve rapamycin in anhydrous dichloromethane under a nitrogen atmosphere and cool to -78 °C.

-

Sequentially add 2,6-lutidine and trifluoromethanesulfonic anhydride.

-

Stir the reaction mixture for 15 minutes at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Elute the mixture through a pad of silica gel with diethyl ether.

-

Collect and concentrate the fractions containing the triflate to yield an amber foam.

-

-

Displacement with Tetrazole:

-

Dissolve the triflate intermediate in isopropyl acetate.

-

Sequentially add diisopropylethylamine and 1H-tetrazole.

-

Stir the reaction mixture for 18 hours at room temperature.

-

Partition the mixture between water and diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain a crude solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and acetone to separate the isomers (less polar and more polar).

-

Collect and concentrate the fractions containing the desired 42-epi-(tetrazolyl)-rapamycin isomers.

-

Figure 2: Workflow for the synthesis of this compound.

In Vitro mTOR Kinase Assay

This protocol describes a method to directly measure the enzymatic activity of mTORC1.[11][12]

Materials:

-

Active mTORC1 complex (immunoprecipitated from cell lysates)

-

Inactive p70S6K or 4E-BP1 as substrate

-

Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

Test inhibitor (e.g., this compound)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K

Procedure:

-

Immunoprecipitation of mTORC1:

-

Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.

-

Incubate cell lysates with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor) coupled to protein A/G beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

-

Add the inactive substrate (p70S6K or 4E-BP1) and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding ATP.

-

Incubate at 30 °C for 30 minutes.

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K at Thr389).

-

Normalize the signal to the total amount of the substrate protein.

-

FKBP12 Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to FKBP12.[13][14]

Materials:

-

Recombinant human FKBP12

-

Labeled ligand with known affinity for FKBP12 (e.g., [3H]FK506 or a fluorescently labeled FKBP12 ligand)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

96-well plates

-

Scintillation counter or fluorescence polarization reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of recombinant FKBP12 and the labeled ligand.

-

Add varying concentrations of the unlabeled test compound.

-

Include controls with no test compound (maximum binding) and with a large excess of a known high-affinity unlabeled ligand (non-specific binding).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

-

Detection:

-

For radiolabeled ligand: Separate the bound from the free ligand (e.g., using a filter plate) and measure the radioactivity of the bound fraction using a scintillation counter.

-

For fluorescently labeled ligand: Measure the fluorescence polarization of the samples. Binding of the fluorescent ligand to FKBP12 increases its polarization.

-

-

Data Analysis:

-

Plot the percentage of bound labeled ligand as a function of the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Western Blot Analysis of p70S6K Phosphorylation in Cells

This protocol assesses the in-cell activity of an mTOR inhibitor by measuring the phosphorylation of a key downstream target of mTORC1.[15]

Materials:

-

Cell culture reagents

-

Test inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat the cells with varying concentrations of the test inhibitor for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-p70S6K overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane of the phospho-specific antibody.

-

Reprobe the membrane with an antibody against total p70S6K and a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total p70S6K.

-

Normalize the phospho-p70S6K signal to the total p70S6K signal and the loading control.

-

Figure 3: Experimental workflow for Western blot analysis of p70S6K phosphorylation.

Conclusion

This compound represents a modification of the core rapamycin structure, a class of compounds with significant therapeutic implications due to their potent inhibition of the mTORC1 pathway. While specific biological data for this particular analog remains proprietary or unpublished, the established knowledge of related rapalogs provides a strong foundation for its predicted mechanism of action. The experimental protocols detailed in this guide offer a robust framework for the synthesis and characterization of novel rapamycin derivatives and the investigation of their effects on the mTOR signaling cascade. Further preclinical evaluation of this compound is necessary to elucidate its specific pharmacological profile and therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Radio-sensitization effect of an mTOR inhibitor, temsirolimus, on lung adenocarcinoma A549 cells under normoxic and hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Sirolimus-FKBP12.6 Impairs Endothelial Barrier Function through PKCα Activation and Disruption of the p120-VE Cadherin Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 13. An FKBP12 binding assay based upon biotinylated FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery of Rapamycin from Streptomyces hygroscopicus: A Technical Guide

An in-depth exploration of the journey from a remote island's soil to a cornerstone of molecular biology and medicine, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, and mechanism of action of rapamycin (B549165).

The story of rapamycin, a macrolide with potent antifungal, immunosuppressive, and anticancer properties, begins on the isolated Easter Island (Rapa Nui). In 1964, a Canadian Medical Expedition to Easter Island (METEI) collected soil samples from various locations on the island.[1][2] From these samples, scientists at Ayerst Pharmaceuticals (now Pfizer) isolated a bacterium, Streptomyces hygroscopicus, which was found to produce a potent antifungal compound.[3][4] This compound was named rapamycin, in honor of the island's native name, Rapa Nui.[3][4]

Initially developed for its antifungal properties, further research unveiled its powerful immunosuppressive and antiproliferative activities.[4][5] This pivotal discovery shifted the trajectory of rapamycin research, leading to its development as a critical drug in organ transplantation to prevent rejection and as a targeted therapy in cancer treatment.[1][5][6] The profound impact of rapamycin stems from its specific inhibition of a key cellular signaling protein, the mechanistic Target of Rapamycin (mTOR).[6][7]

Quantitative Data on Rapamycin Production

The production of rapamycin from Streptomyces hygroscopicus has been the subject of extensive research to optimize yields. Various fermentation strategies and strain improvement techniques have been employed to enhance production. The following tables summarize key quantitative data from various studies.

| Fermentation Method | Strain | Key Parameters | Rapamycin Titer (mg/L) | Reference |

| Shake Flask | S. hygroscopicus MTCC 4003 | Fructose (B13574) as carbon source, 25°C, 120 rpm, 7 days | 539 | [8][9] |

| Bioreactor (Batch) | S. hygroscopicus MTCC 4003 | Fructose as carbon source, 300 rpm, 1 vvm aeration | 1,316 | [8][9] |

| Bioreactor (DO Control) | S. hygroscopicus | DO controlled over 30%, pure oxygen supplement, <200 rpm | 780 | [10] |

| Optimized Medium (Mutant Strain) | S. hygroscopicus UV-II | Glycerol-based medium, addition of 2 g/L shikimic acid | 412.6 | [11] |

| Optimized Medium (Engineered Strain) | S. hygroscopicus UV-II with rapK overexpression | Glycerol-based medium, addition of 2 g/L shikimic acid | 457.3 | [11] |

| Kinetic Parameters for S. hygroscopicus MTCC 4003 Growth and Rapamycin Production | Value | Unit | Reference |

| Maximum Specific Growth Rate (μmax) | 0.008 | h⁻¹ | [8][9] |

| Saturation Constant (KS) | 2.835 | g/L | [8][9] |

| Inhibition Constant (Ki) | 0.0738 | g/L | [8][9] |

| Growth Yield Coefficient (YX/S) | 0.1708 | g/g | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections outline the core experimental protocols for the production, isolation, and analysis of rapamycin.

Fermentation of Streptomyces hygroscopicus

This protocol describes the batch fermentation process for rapamycin production.

1. Microorganism and Inoculum Preparation:

-

Strain: Streptomyces hygroscopicus (e.g., MTCC 4003).[8]

-

Maintenance Medium: Glucose (4 g/L), Yeast Extract (4 g/L), Malt Extract (10 g/L), CaCO₃ (2 g/L), pH 7.2.[8]

-

Inoculum (Seed Culture): Inoculate spores into a growth medium and incubate at 25°C and 120 rpm for 7 days.[8]

2. Production Medium:

-

A variety of media can be used. A representative medium contains fructose as the primary carbon source. Other components include soybean meal, yeast extract, and various mineral salts.[8][12]

3. Fermentation Conditions:

-

Shake Flask: Inoculate production medium and incubate at 25°C and 120 rpm for 7 days.[8]

-

Bioreactor: Cultivate at a controlled temperature (e.g., 20-35°C) and pH (e.g., 6.5-7.5).[13] Optimal production in one study was achieved with agitation at 300 rpm and an aeration rate of 1 vvm.[8] Production typically peaks between 4 to 8 days.[13]

Isolation and Purification of Rapamycin

Rapamycin is an intracellular product, primarily located within the mycelium.[1][14]

1. Mycelium Separation:

-

Separate the mycelium from the fermentation broth via centrifugation or filtration.[15]

2. Extraction:

-

Extract rapamycin from the mycelium using organic solvents such as methanol, ethanol, or ethyl acetate.[1][16] Methanol has been shown to yield a higher extraction efficiency.[8]

3. Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is concentrated to an oily residue and purified using silica gel column chromatography. The mixture is adsorbed onto the column and eluted with organic solvents.[14][15]

-

Crystallization: The purified fractions rich in rapamycin are pooled and crystallized to obtain a colorless solid.[14]

Analytical Methods for Rapamycin Quantification

Accurate quantification of rapamycin is essential for research and clinical monitoring.

1. High-Performance Liquid Chromatography (HPLC):

-

Principle: A widely used method for the separation and quantification of rapamycin.[17]

-

Column: Reversed-phase columns such as C8 or C18 are commonly used.[17]

-

Detection: UV detection is a common method.

-

Retention Time: The retention time for rapamycin is typically around 8.9 to 9.0 minutes under specific chromatographic conditions.[18]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: Offers higher sensitivity and specificity compared to HPLC-UV and is considered the gold standard for quantifying rapamycin in biological matrices.

-

Ionization: Positive Electrospray Ionization (ESI+) is typically used.

-

Monitoring: Multiple Reaction Monitoring (MRM) mode is used for precise quantification.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its profound biological effects by inhibiting the mTOR signaling pathway.[19] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[19][20] It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[19][21]

Rapamycin's mechanism of action is unique. It first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[6][19] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTORC1.[19][22][23] mTORC2 is largely insensitive to acute rapamycin treatment.[5][21]

The inhibition of mTORC1 by the rapamycin-FKBP12 complex blocks the phosphorylation of downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[5]

Biochemical Assays for mTOR Activity

Several assays are used to measure mTOR activity and the inhibitory effect of rapamycin.

1. Western Blotting:

-

Principle: Measures the phosphorylation status of key mTORC1 downstream targets like p70 S6 kinase. A decrease in phosphorylation indicates mTOR inhibition.[24][25]

2. In Vitro Kinase Assays:

-

Principle: Directly measures the enzymatic activity of mTOR.[24]

-

Procedure: A common method involves incubating mTOR with a substrate (e.g., a p70S6K fragment) and ATP. The amount of phosphorylated substrate is then quantified, often using ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).[25][26][27]

Visualizing the Core Concepts

To further elucidate the key processes and pathways, the following diagrams are provided.

References

- 1. mdpi.com [mdpi.com]

- 2. The Long Scientific Journey of Sirolimus (Rapamycin): From the Soil of Easter Island (Rapa Nui) to Applied Research and Clinical Trials on β-Thalassemia and Other Hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The origin story of rapamycin: systemic bias in biomedical research and cold war politics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. nbinno.com [nbinno.com]

- 7. iflscience.com [iflscience.com]

- 8. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PubMed [pubmed.ncbi.nlm.nih.gov]